2,2-Difluorocyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclohexan-1-ol is an organic compound with the molecular formula C6H10F2O. It is a cyclohexanol derivative where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms at the 2-position. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexan-1-ol can be achieved through various methods. One common approach involves the difluoromethylation of cyclohexanone derivatives. This can be done using difluorocarbene precursors or other difluoromethylating agents under controlled conditions. For instance, the reaction of cyclohexanone with difluorocarbene generated in situ from difluoromethyl triphenylphosphonium bromide and a base can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-Difluorocyclohexanone.
Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,2-Difluorocyclohexanone.
Reduction: Cyclohexanol or partially reduced intermediates.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluorocyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of new materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application. The exact pathways involved can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The non-fluorinated parent compound.
2-Fluorocyclohexanol: A mono-fluorinated analog.
2,2-Dichlorocyclohexanol: A dichlorinated analog.
Uniqueness
2,2-Difluorocyclohexan-1-ol is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated and mono-fluorinated counterparts. The fluorine atoms increase the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2-difluorocyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5(6)9/h5,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZEFJVQNNWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.